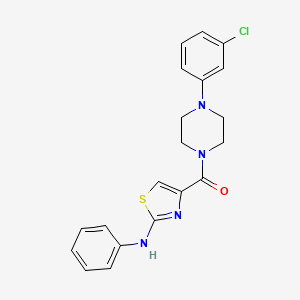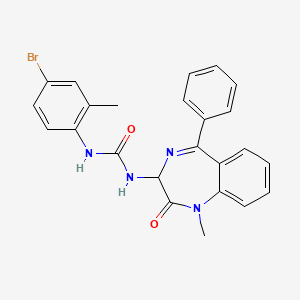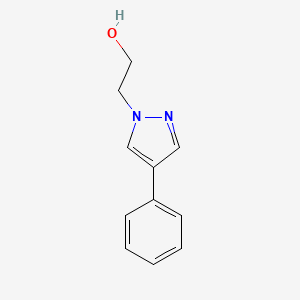
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol, also known as PPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPE is an organic compound that contains a pyrazole ring and an ethan-1-ol group. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is not fully understood, but it is believed to interact with various biomolecules in the body, including proteins and nucleic acids. This compound has been found to bind to DNA, which could have potential implications for its use in cancer research and treatment.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could have potential applications in the treatment of oxidative stress-related diseases. This compound has also been found to exhibit anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is its versatility in various research applications. It has been investigated for its potential use in catalysis, biological imaging, and cancer research, among other areas. However, one limitation of this compound is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research involving 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol. One area of interest is its use as a fluorescent probe for detecting and imaging biological molecules. Further research could explore the potential applications of this compound in this area, including its use in live-cell imaging and other biological assays.
Another potential future direction is the use of this compound in cancer research and treatment. This compound has been found to bind to DNA, which could have potential implications for its use in the development of new cancer therapies.
Overall, this compound is a promising compound with a range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and potential uses.
Synthesis Methods
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol can be synthesized using a variety of methods. One common method involves the reaction of 4-phenyl-1H-pyrazole with ethylene oxide in the presence of a base catalyst. The resulting product is then hydrolyzed to yield this compound. Other methods, such as the reduction of 2-(4-phenyl-1H-pyrazol-1-yl)acetaldehyde or the alkylation of 4-phenyl-1H-pyrazole, have also been reported.
Scientific Research Applications
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol has been investigated for its potential applications in various scientific research fields. One area of interest is its use as a ligand for metal complexes. This compound has been found to form stable complexes with metals such as copper, nickel, and cobalt, which could have potential applications in catalysis and other chemical processes.
Another area of research involves the use of this compound as a fluorescent probe for detecting and imaging biological molecules. This compound has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in biological imaging applications.
properties
IUPAC Name |
2-(4-phenylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-6-13-9-11(8-12-13)10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBIFZUYCWNAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610476.png)
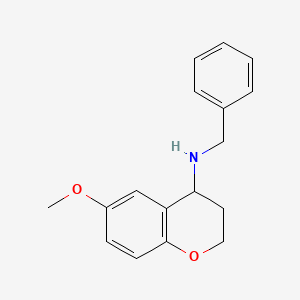
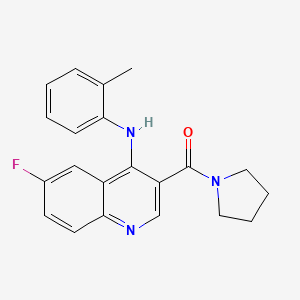
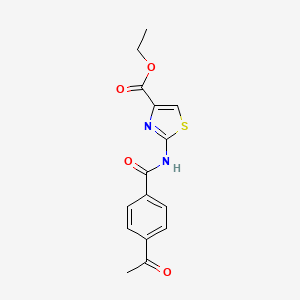
![(E)-N-[1-[4-(Difluoromethoxy)phenyl]piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2610481.png)
![1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2610482.png)
![3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B2610485.png)
![N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2610486.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)
![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone](/img/structure/B2610489.png)
![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)
